molecular formula C5H11NO2 B187150 N-(2-hydroxyethyl)-N-methylacetamide CAS No. 15567-95-0

N-(2-hydroxyethyl)-N-methylacetamide

Cat. No. B187150
CAS RN: 15567-95-0
M. Wt: 117.15 g/mol
InChI Key: OBSKGKGKPGOOTB-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)ethylenediamine is a derivative of piperazine with good mutual solubility in aqueous solution, a low melting point, and a high boiling point . It has been studied for its potential to replace PZ as an activator added in the mixed amine system to capture CO2 .


Synthesis Analysis

A study reported the synthesis of two acrylamide derivatives, namely: N-(bis(2-hydroxyethyl)carbamothioyl)acrylamide (BHCA) and N-((2-hydroxyethyl)carbamothioyl)acrylamide (HCA). Their chemical structures were analyzed and confirmed using IR and 1H NMR .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as liquid chromatography coupled with quadrupole time of flight mass spectrometry, Fourier transform-infrared spectroscopy, time-of-flight mass spectrometry, and nuclear magnetic resonance .


Chemical Reactions Analysis

In a study, biogenic acids were reacted with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-hydroxyethyl)alkylamines were studied, including the isotherms of surface tension of these compounds on a liquid-gas interface in water and hydrochloric acid .

Scientific Research Applications

Carbon Capture and Storage (CCS)

The compound is used in the field of Carbon Capture and Storage (CCS). The cyclic diamine N-(2-Hydroxyethyl)-piperazine (HEPZ), a derivative of piperazine, has good mutual solubility in aqueous solution, a low melting point, and a high boiling point. It has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 . The solubility of CO2 in aqueous HEPZ solutions was determined for three HEPZ concentrations and four temperatures .

Thermodynamic Modeling

N-(2-Hydroxyethyl)-N-methylacetamide is used in thermodynamic modeling. The VLE data for HEPZ-H2O were obtained using a gas–liquid double circulation kettle at pressure 30–100 kPa, and the thermodynamic model for the HEPZ-H2O-CO2 system was built in Aspen Plus based on the electrolytic non-random two-liquid (ENRTL) activity model .

Flotation Performance to Quartz

A novel hydroxyl-containing quaternary ammonium surfactant N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium (LPDC) was synthesized and introduced as a collector for the reverse cationic flotation separation of apatite from quartz . The micro-flotation tests showed that LPDC exhibited excellent flotation performance .

Synthesis of 2-Oxazolines

N-(2-Hydroxyethyl)-N-methylacetamide is used in the synthesis of 2-Oxazolines .

Generation of Free Radicals

It is essential to generate free radicals at a controlled and constant rate for a specific duration and at a specific site to study the dynamics of oxidation and also antioxidation.

Safety And Hazards

Safety data sheets suggest that similar compounds may cause respiratory irritation and severe skin burns and eye damage .

Future Directions

A study isolated Palmitoylethanolamide (PEA) from C. gloeosporioides and found it to have anticancer activity against human breast cancer cells, suggesting potential for future therapeutics .

properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(8)6(2)3-4-7/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSKGKGKPGOOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440952
Record name N-(2-hydroxyethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-N-methylacetamide

CAS RN

15567-95-0
Record name N-(2-hydroxyethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxyethyl)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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